5,5'-Diethynyl-2,2'-bithiophene
Overview
Description
5,5’-Diethynyl-2,2’-bithiophene: is an organic compound with the molecular formula C12H6S2. It is a derivative of bithiophene, where ethynyl groups are attached at the 5 and 5’ positions of the thiophene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Diethynyl-2,2’-bithiophene typically involves a multi-step reaction. One common method includes the following steps :
Starting Material: 5,5’-Diiodo-2,2’-bithiophene.
Reaction Conditions: The reaction is carried out in a flame-dried Schlenk tube under an argon atmosphere. A degassed and anhydrous mixture of toluene and diisopropylamine is used as the solvent.
Catalysts: Copper(I) iodide and tetrakis(triphenylphosphine)palladium are used as catalysts.
Reaction Time and Temperature: The reaction mixture is stirred for 48 hours at 20°C under an inert atmosphere.
Workup: The product is then treated with methanol and potassium hydroxide in tetrahydrofuran for 1 hour at 20°C under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for 5,5’-Diethynyl-2,2’-bithiophene are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,5’-Diethynyl-2,2’-bithiophene can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the ethynyl groups, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, organometallic reagents, often under inert atmospheres to prevent unwanted side reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding dihydro derivatives.
Substitution: Formation of various substituted bithiophene derivatives depending on the reagents used
Scientific Research Applications
Chemistry: 5,5’-Diethynyl-2,2’-bithiophene is used in the synthesis of conjugated polymers and small molecules for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of bithiophene have been explored for their potential in drug delivery systems and as bioactive compounds .
Industry: In the industrial sector, 5,5’-Diethynyl-2,2’-bithiophene is used in the development of advanced materials for electronic devices, including sensors and photovoltaic cells .
Mechanism of Action
The mechanism by which 5,5’-Diethynyl-2,2’-bithiophene exerts its effects is primarily related to its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The ethynyl groups enhance the compound’s ability to participate in π-π stacking interactions, which is crucial for the formation of conductive pathways in materials .
Comparison with Similar Compounds
2,2’-Bithiophene: A simpler derivative without the ethynyl groups, used in similar applications but with different electronic properties.
5,5’-Dibromo-2,2’-bithiophene: Used as an intermediate in the synthesis of more complex bithiophene derivatives.
5,5’-Dimethyl-2,2’-bithiophene: Another derivative with methyl groups instead of ethynyl groups, affecting its reactivity and electronic properties
Uniqueness: 5,5’-Diethynyl-2,2’-bithiophene is unique due to the presence of ethynyl groups, which significantly enhance its electronic properties and make it more versatile for use in advanced materials and electronic applications .
Properties
IUPAC Name |
2-ethynyl-5-(5-ethynylthiophen-2-yl)thiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6S2/c1-3-9-5-7-11(13-9)12-8-6-10(4-2)14-12/h1-2,5-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFFPJPKXRNVDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)C2=CC=C(S2)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579240 | |
Record name | 5,5'-Diethynyl-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139896-68-7 | |
Record name | 5,5'-Diethynyl-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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